molecular formula C18H15F2N3O3S B2966813 2,5-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921534-42-1

2,5-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2966813
CAS No.: 921534-42-1
M. Wt: 391.39
InChI Key: MXVHPWJDICXUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of multi-target therapeutic agents. This molecule incorporates two privileged pharmacophores: a pyridazinone core and an aromatic sulfonamide group, which are known to confer potent biological activity. Main Applications and Research Value: The primary research application of this compound is as a candidate for anti-inflammatory and analgesic studies . Pyridazinone-based sulphonamides have been extensively investigated for their ability to simultaneously inhibit key enzymes involved in the inflammatory response, such as Carbonic Anhydrases (CA) , Cyclooxygenase-2 (COX-2) , and 5-Lipoxygenase (5-LOX) . This multi-target inhibition strategy is a recognized approach to developing improved anti-inflammatory drugs that may avoid the disadvantages of classical NSAIDs . The benzenesulfonamide group is a crucial zinc-binding motif responsible for potent CA inhibition , while the pyridazinone scaffold is a versatile structure noted for its diverse range of biological actions . Mechanism of Action Insights: While the specific mechanism of action for this exact molecule requires further experimental validation, research on highly analogous compounds provides strong mechanistic insight. The sulfonamide moiety is expected to anchor the molecule to the catalytic zinc ion in the carbonic anhydrase enzyme's active site, inhibiting its activity and modulating pH in inflamed tissues . Furthermore, structurally similar pyridazinone-sulphonamide hybrids have demonstrated significant effects in inhibiting LPS-induced NF-κB transcriptional activity, a central pathway in inflammation . The potential to engage multiple anti-inflammatory pathways makes this compound a valuable tool for probing complex disease mechanisms. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,5-difluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c19-14-6-7-15(20)17(12-14)27(25,26)21-10-11-23-18(24)9-8-16(22-23)13-4-2-1-3-5-13/h1-9,12,21H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVHPWJDICXUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between the target compound and related analogs:

Parameter Target Compound 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
Molecular Formula C₁₈H₁₅F₂N₃O₃S (calculated) C₁₇H₁₅N₃O₄S C₂₃H₂₅N₃O₃
Molecular Weight ~391.4 g/mol 365.38 g/mol 391.46 g/mol
Key Substituents - 2,5-Difluoro sulfonamide
- Ethyl linker
- 3-Phenylpyridazinone
- Benzyloxy group at pyridazinone
- Unfluorinated benzenesulfonamide
- Methoxy pyridine
- Dihydrobenzodioxin
- Dimethylamino methylphenyl
Polarity/Solubility Moderate (fluorine enhances lipid solubility; sulfonamide adds polarity) Higher polarity due to benzyloxy group Lower polarity (dimethylamino group increases basicity)
Synthetic Route Likely involves ethylation of pyridazinone and sulfonylation Benzyl bromide substitution on pyridazinone Multi-step coupling of dihydrobenzodioxin and methoxypyridine

Functional Group Impact on Bioactivity

  • Fluorine vs. Benzyloxy : The target compound’s 2,5-difluoro substitution likely improves metabolic stability and target binding compared to the benzyloxy group in compound 5a, which may confer steric bulk but lower resistance to oxidative metabolism .
  • Ethyl Linker vs. In contrast, compound 5a’s rigid benzyloxy group limits flexibility but could stabilize π-π stacking .
  • Pyridazinone vs.

Pharmacological and Research Implications

  • Compound 5a : The benzyloxy group may prioritize interactions with hydrophobic enzyme pockets, but its unfluorinated structure could reduce bioavailability .
  • Dihydrobenzodioxin Derivative: The dimethylamino group and methoxy substitution indicate possible central nervous system (CNS) activity, though its unvalidated status for medical use limits current applications .

Biological Activity

2,5-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound characterized by its unique structure, which includes a benzenesulfonamide moiety and a pyridazinone derivative. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F2N3O3SC_{18}H_{17}F_{2}N_{3}O_{3}S, with a molecular weight of approximately 405.4 g/mol. The presence of two fluorine atoms and a sulfonamide group contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC18H17F2N3O3SC_{18}H_{17}F_{2}N_{3}O_{3}S
Molecular Weight405.4 g/mol
StructureContains pyridazinone and sulfonamide moieties

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). For instance, compounds tested in both 2D and 3D cell culture systems demonstrated higher efficacy in the 2D format, with IC50 values ranging from 6.26 µM to 20.46 µM depending on the specific cell line and assay conditions .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cyclooxygenase (COX) Enzymes : This inhibition is linked to anti-inflammatory effects, which can indirectly contribute to antitumor activity by reducing tumor-associated inflammation .
  • DNA Binding : Some studies suggest that these compounds may bind to DNA, inhibiting DNA-dependent enzymes and disrupting cancer cell proliferation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Pyridazinone Derivatives : A study evaluated the antitumor activity of various pyridazinone derivatives, revealing that those with structural similarities to this compound showed promising results in inhibiting tumor growth in vitro.
  • Antimicrobial Activity Testing : In addition to antitumor properties, some derivatives have been tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. These tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamidePyridazinone core with sulfonamideKnown for COX inhibition
PolmacoxibFuranone instead of pyridazineDual COX/CA inhibitor
5-acetylpyridazine derivativesSimilar heterocyclic structurePDE4 inhibition potential

Q & A

Q. How can researchers adapt the synthesis for isotopic labeling (e.g., ¹⁸F or ¹³C) to enable tracer studies?

  • Methodology :
  • Radiolabeling : Incorporate ¹⁸F via nucleophilic aromatic substitution using K¹⁸F/Kryptofix under anhydrous conditions.
  • Stable Isotopes : Use ¹³C-enriched starting materials (e.g., ¹³C-K₂CO₃) during ethyl linker formation .

Key Challenges and Best Practices

  • Data Contradictions : Cross-reference synthetic yields and spectral data across batches to identify systematic errors (e.g., solvent purity, moisture sensitivity) .
  • Scale-Up : Transitioning from milligram to gram-scale requires optimizing exothermic reactions (e.g., sulfonylation) and solvent recovery systems.

For further validation, consult peer-reviewed protocols from The Journal of Organic Chemistry (e.g., ) and patent literature on sulfonamide derivatives ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.